2-(6-Bromo-4-oxoquinazolin-3-yl)acetonitrile
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Overview
Description
2-(6-Bromo-4-oxoquinazolin-3-yl)acetonitrile is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-4-oxoquinazolin-3-yl)acetonitrile typically involves the reaction of anthranilic acid with amides, followed by bromination and subsequent cyclization to form the quinazoline core . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-4-oxoquinazolin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromo group to other substituents, altering the compound’s properties.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with potential biological activities. These derivatives can be further explored for their pharmacological properties .
Scientific Research Applications
2-(6-Bromo-4-oxoquinazolin-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antifungal, antiviral, and antibacterial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-4-oxoquinazolin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s bromo group and quinazoline core play crucial roles in its binding affinity and activity . Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a broad spectrum of biological activities.
Quinazolinone: A derivative with similar pharmacological properties but different functional groups.
2-Quinazolinone: Another derivative with distinct biological activities.
Uniqueness
2-(6-Bromo-4-oxoquinazolin-3-yl)acetonitrile stands out due to its unique combination of a bromo group and an acetonitrile moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-(6-bromo-4-oxoquinazolin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O/c11-7-1-2-9-8(5-7)10(15)14(4-3-12)6-13-9/h1-2,5-6H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFFIVDALWKGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C=N2)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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